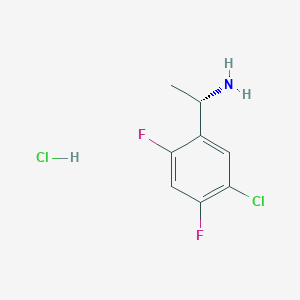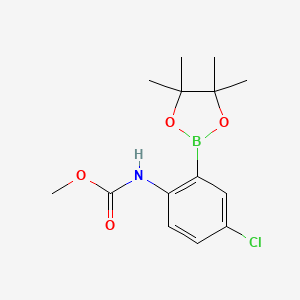![molecular formula C8H6ClFN2 B13054853 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13054853.png)
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 5th and 4th positions, respectively, and a methyl group at the 1st position of the pyrrolo[2,3-B]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-B]pyridine core structure.
Halogenation: Introduction of chlorine and fluorine atoms at the desired positions using halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.
Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-B]pyridine derivatives, which can be further explored for their biological activities.
科学的研究の応用
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. It can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
Similar Compounds
- 4-Chloro-5-fluoro-1H-pyrrolo[2,3-B]pyridine
- 5-Fluoro-1H-pyrrolo[3,2-B]pyridine
- 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridine
Uniqueness
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is unique due to the specific positioning of the chlorine, fluorine, and methyl groups, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials.
特性
分子式 |
C8H6ClFN2 |
|---|---|
分子量 |
184.60 g/mol |
IUPAC名 |
5-chloro-4-fluoro-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClFN2/c1-12-3-2-5-7(10)6(9)4-11-8(5)12/h2-4H,1H3 |
InChIキー |
GROLQZXBXNKBGU-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C(=CN=C21)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


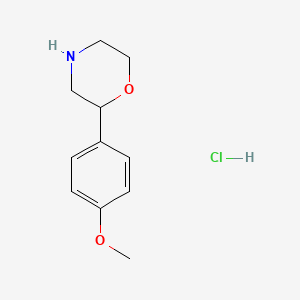

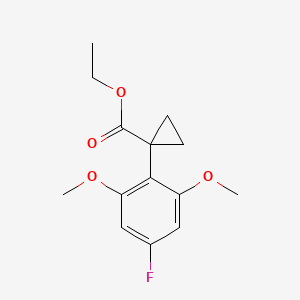
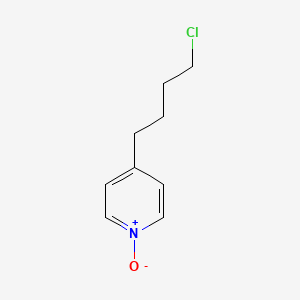
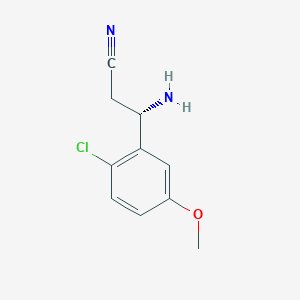

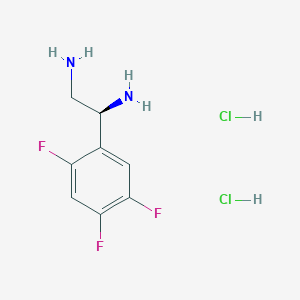
![6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13054809.png)
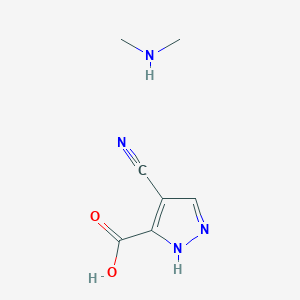
![(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054813.png)
![(1R)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054817.png)
![1-(5-Fluoropyrimidin-2-YL)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13054821.png)
